molecular formula C27H27BrN2O B11636756 9-Bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11636756
M. Wt: 475.4 g/mol
InChI Key: ZWULDDKRWAEOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound with a unique structure that includes bromine, tert-butyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions

Properties

Molecular Formula

C27H27BrN2O

Molecular Weight

475.4 g/mol

IUPAC Name

9-bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H27BrN2O/c1-17-5-7-18(8-6-17)23-16-24-22-15-21(28)13-14-25(22)31-26(30(24)29-23)19-9-11-20(12-10-19)27(2,3)4/h5-15,24,26H,16H2,1-4H3

InChI Key

ZWULDDKRWAEOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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